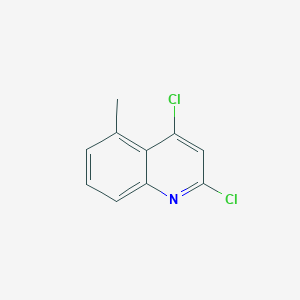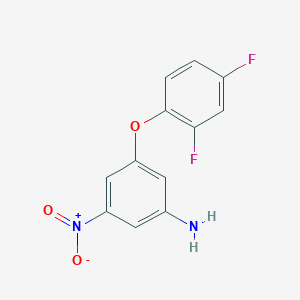
3-(2,4-Difluorophenoxy)-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,4-Difluorophenoxy)-5-nitroaniline” is a nitroaniline derivative with fluorine atoms and an ether linkage. Nitroaniline is a compound where an amino group is bonded to a benzene ring carrying a nitro group . The presence of fluorine atoms and an ether linkage suggests that this compound might have unique properties compared to simple nitroaniline .
Molecular Structure Analysis
The molecular structure of “this compound” can be predicted based on its name. It likely contains a benzene ring with nitro (-NO2) and amino (-NH2) groups attached. Additionally, it has a difluorophenoxy group (-OC6H3F2), which is an ether linkage with a phenyl ring carrying two fluorine atoms .Applications De Recherche Scientifique
Nonlinear Optical Materials
4-Nitroaniline derivatives, such as 3-(2,4-difluorophenoxy)-5-nitroaniline, are studied for their potential in second-order nonlinear optical materials. These studies focus on the molecular structures' symmetry and deviations, particularly their electronic bands and polarizability tensor properties. For instance, electric field-induced second harmonic generation (EFISH) and electrooptical absorption measurements (EOAM) have been utilized to explore these properties in similar compounds, revealing new design possibilities for nonlinear optical materials through quantitative interpretations of deviations from Kleinman symmetry (Wortmann et al., 1993).
Molecular Electronics
Nitroaniline derivatives are also key in developing molecular electronic devices, showcasing properties like negative differential resistance and large on-off ratios. These characteristics are crucial for the next generation of electronic devices, offering insights into molecular design for enhanced electronic performance (Chen et al., 1999).
Hydrogen Bonding and Molecular Structures
Research into hydrogen bonding in C-substituted nitroanilines, such as this compound, has led to discoveries in molecular assembly and structure. These studies detail how molecules are linked through hydrogen bonds, forming structures like molecular ladders and sheets, which are critical for understanding molecular interaction and design in crystal engineering (Glidewell et al., 2002).
Environmental Degradation Pathways
Additionally, derivatives of nitroaniline are investigated for their environmental impact, including biodegradation pathways. Aerobic degradation pathways, for instance, are crucial for understanding and mitigating the environmental persistence of these compounds, highlighting the roles of specific microbial strains in breaking down complex organic pollutants (Khan et al., 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of nitroaniline derivatives have been extensively researched to understand their reactivity and potential applications in various fields, including pharmaceuticals and dyes. Studies focus on optimizing synthesis routes and understanding the structural characteristics through methods such as IR and NMR spectroscopy (Liu Deng-cai, 2008).
Propriétés
IUPAC Name |
3-(2,4-difluorophenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O3/c13-7-1-2-12(11(14)3-7)19-10-5-8(15)4-9(6-10)16(17)18/h1-6H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDSHJWEFVOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

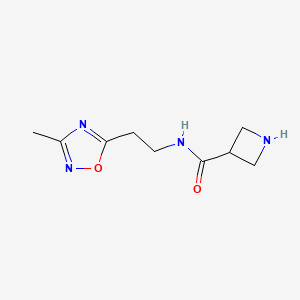
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
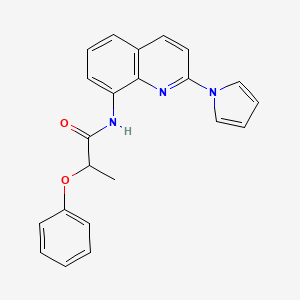
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)
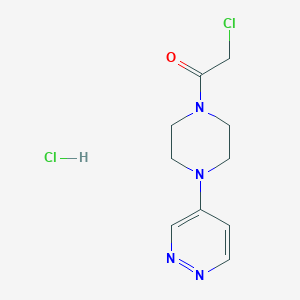
![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)
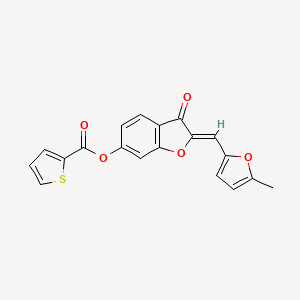
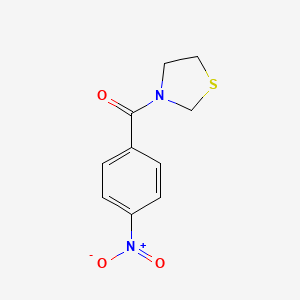
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2794537.png)
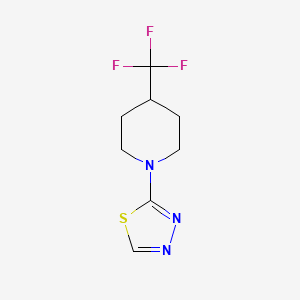

![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)
![N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794544.png)
